![molecular formula C19H15N5O3S B2754817 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 879567-95-0](/img/structure/B2754817.png)
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Molecular Structure Analysis
The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel series of heterocyclic compounds, including those related to the specified chemical structure, through various synthesis methods. These compounds have been characterized using techniques such as elemental analysis, NMR, FT-IR, and LC-MS spectral studies. The synthesis process often involves the reaction of specific thiol derivatives with carboxylic acids or other reagents to produce derivatives with potential biological activities (Patel & Patel, 2015; Ding & Li, 2011).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of triazolo-thiadiazole derivatives. These compounds have been tested against a range of gram-positive and gram-negative bacteria, as well as various fungi, showing moderate to good inhibitory activities. The antimicrobial evaluation indicates that these compounds could serve as potential leads for the development of new antimicrobial agents (Gilani et al., 2011; Idrees, Kola, & Siddiqui, 2019).
Anticancer Activities
The anticancer activities of triazolo-thiadiazole derivatives have been a significant area of interest. These compounds have been screened against various cancer cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia cells, demonstrating moderate to good antiproliferative potency. Certain derivatives have shown higher antiproliferative activities, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).
Future Directions
properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMDGSVEXYZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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